Spectinomycin

Übersicht

Beschreibung

Actinospectacin is a novel antibiotic compound produced by the bacterium Streptomyces spectabilis. It is known for its efficacy against a variety of gram-negative and gram-positive bacteria. Actinospectacin is particularly notable for its use in treating infections caused by Neisseria gonorrhoeae, the bacterium responsible for gonorrhea .

Wissenschaftliche Forschungsanwendungen

Actinospectacin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung der Antibiotikasynthese und -degradation verwendet.

5. Wirkmechanismus

Actinospectacin entfaltet seine Wirkung, indem es die Proteinsynthese in Bakterienzellen hemmt. Es bindet an die 30S-ribosomale Untereinheit und verhindert die Bildung funktionsfähiger Ribosomen, wodurch das bakterielle Wachstum gehemmt wird . Dieser Mechanismus ähnelt dem anderer Aminocyclitol-Antibiotika, wodurch Actinospectacin in seiner Wirkung bakterizid ist .

Ähnliche Verbindungen:

Spectinomycin: Wie Actinospectacin ist this compound ein Aminocyclitol-Antibiotikum, das von .

Trospectomycin: Dies ist ein this compound-Analogon mit ähnlicher antibakterieller Aktivität.

Einzigartigkeit: Actinospectacin ist einzigartig in seiner spezifischen Produktionsmethode und seinem hohen Ertrag während der Fermentation. Darüber hinaus unterscheidet es sich von anderen ähnlichen Antibiotika durch seine Wirksamkeit gegen ein breites Spektrum von Bakterien, einschließlich gramnegativer und grampositiver Stämme .

Wirkmechanismus

Target of Action

Spectinomycin primarily targets the 30S ribosomal subunit of bacterial cells . This subunit is a crucial component of the bacterial protein synthesis machinery. The 30S ribosomal subunit, along with the 50S subunit, forms the complete 70S ribosome, which is the functional unit for protein synthesis in bacteria.

Mode of Action

This compound acts by binding to the 30S ribosomal subunit . This binding inhibits protein synthesis within the bacterial cell . Specifically, it interferes with the process of translation, which is the synthesis of proteins from messenger RNA (mRNA) templates. By binding to the 30S subunit, this compound prevents the correct reading of the mRNA sequence, leading to the production of faulty proteins. This action is bactericidal, meaning it kills the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting this pathway, this compound prevents the bacteria from producing essential proteins, which are necessary for various cellular functions, including cell structure, function, and replication. The downstream effect of this inhibition is the death of the bacterial cell due to the inability to carry out vital functions.

Pharmacokinetics

This compound is rapidly and almost completely absorbed after intramuscular injection . It is excreted by glomerular filtration . . These properties impact the bioavailability of this compound, ensuring that the drug reaches the site of infection in sufficient concentrations to exert its antibacterial effect.

Result of Action

The result of this compound’s action is the death of the bacterial cell . By inhibiting protein synthesis, this compound prevents the bacteria from carrying out essential cellular functions. This leads to the death of the bacteria, thereby treating the infection.

Biochemische Analyse

Biochemical Properties

Spectinomycin exerts its effects by inhibiting protein synthesis in the bacterial cell . The site of action is the 30S ribosomal subunit . It interacts with the 30S ribosomal protein S12 in Escherichia coli (strain K12) . The nature of these interactions involves the binding of this compound to the 30S subunit, which interrupts protein synthesis .

Cellular Effects

This compound has been shown to be active against most strains of Neisseria gonorrhoeae . It exerts regional effects on ribosomal structure . The impact on cell function includes the inhibition of protein synthesis, which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the 30S ribosomal subunit of the bacterial cell, thereby inhibiting protein synthesis . This binding interaction with the 30S ribosomal protein S12 inhibits the translation process, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound is rapidly and almost completely absorbed after intramuscular injection . Its half-life is between 1 to 3 hours in patients with normal renal function .

Dosage Effects in Animal Models

It is generally administered via intramuscular injection for the treatment of gonorrhea .

Metabolic Pathways

This compound is not extensively metabolized in animals or humans . It is rapidly and extensively excreted in the urine .

Transport and Distribution

This compound is rapidly and almost completely absorbed after intramuscular injection . It is not extensively bound to proteins either in serum or in milk .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Actinospectacin wird durch Fermentation unter Verwendung von Streptomyces spectabilis hergestellt. Das Fermentationsmedium enthält typischerweise Stärke und Glucose als Kohlenstoffquellen sowie Schlempe, Maissirup und Hefe als Stickstoffquellen . Der Fermentationsprozess kann bis zu 1000 Mikrogramm Actinospectacin pro Milliliter ergeben.

Industrielle Produktionsmethoden: Die industrielle Produktion von Actinospectacin beinhaltet großtechnische Fermentationsprozesse. Die Fermentationsbrühe wird verschiedenen Reinigungsschritten unterzogen, darunter Filtration, Extraktion mit Lösungsmitteln und Chromatographie, um das Antibiotikum zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Actinospectacin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Actinospectacin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner sekundären Aminogruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Alkylierungsmittel können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von hydroxylierten Derivaten führen .

Vergleich Mit ähnlichen Verbindungen

Spectinomycin: Like actinospectacin, this compound is an aminocyclitol antibiotic produced by .

Trospectomycin: This is a this compound analog with similar antibacterial activity.

Uniqueness: Actinospectacin is unique in its specific production method and its high yield during fermentation. Additionally, its efficacy against a broad spectrum of bacteria, including both gram-negative and gram-positive strains, sets it apart from other similar antibiotics .

Biologische Aktivität

Spectinomycin is an aminocyclitol antibiotic primarily used for treating infections caused by Neisseria gonorrhoeae. While it has demonstrated significant biological activity, particularly as a protein synthesis inhibitor, its clinical application is somewhat limited due to moderate antibacterial potency and the emergence of resistance. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and recent advancements in its analogs.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, specifically targeting the RNA helix 34. This binding inhibits the translocation step during protein synthesis, effectively halting bacterial growth. The drug's interaction with ribosomal RNA is distinct from other antibiotics, which allows it to remain effective against certain resistant strains of bacteria.

Antibacterial Activity

Despite its effectiveness in laboratory settings, this compound has only moderate antibacterial activity in clinical applications. It is primarily utilized for treating drug-resistant gonorrhea infections. Recent studies have shown that this compound's efficacy can be enhanced through structural modifications, leading to the development of semisynthetic analogs like spectinamides and aminomethyl spectinomycins (amSPCs), which exhibit improved potency and broader spectrum activity.

Table 1: Comparative Antibacterial Activity of this compound and Its Analogues

| Compound | IC50 (μg/ml) | Spectrum of Activity | Resistance Mechanisms |

|---|---|---|---|

| This compound | 0.4 | Moderate against Gram-positive and Gram-negative bacteria | Target modification, efflux pumps |

| Spectinamide 1599 | <0.01 | Excellent against MDR/XDR Mycobacterium tuberculosis | Evades Rv1258c efflux pump |

| Aminomethyl this compound | 0.2 | Broad-spectrum against respiratory pathogens | Reduced susceptibility to AMEs |

Case Studies and Research Findings

- Resistance Mechanisms : A study highlighted the emergence of resistance in Neisseria gonorrhoeae, with reports indicating that certain strains exhibit reduced susceptibility to this compound due to mutations in ribosomal proteins . This underscores the need for ongoing surveillance and development of new therapeutic strategies.

- Efficacy in Animal Models : Research involving murine models demonstrated that spectinamides significantly reduced mycobacterial burden in lung infections, showcasing their potential as effective treatments for tuberculosis . These findings suggest that modifications to the this compound structure can lead to enhanced therapeutic profiles.

- Clinical Application : A report documented the successful treatment of a patient with drug-resistant N. gonorrhoeae using this compound, reaffirming its role as a reserve option for gonorrhea therapy . This case illustrates the importance of retaining this compound in clinical practice despite rising resistance rates.

Recent Developments

Recent advancements have focused on overcoming the limitations associated with this compound's antibacterial activity. The development of semisynthetic derivatives has shown promise in enhancing its efficacy against resistant strains while minimizing potential side effects commonly associated with other antibiotics.

Table 2: Recent this compound Derivatives and Their Properties

| Derivative | Target Pathogen | Key Features |

|---|---|---|

| Spectinamide 1599 | Mycobacterium tuberculosis | High potency, low cross-resistance |

| Aminomethyl this compound | Respiratory pathogens | Improved pharmacokinetics, low cytotoxicity |

Eigenschaften

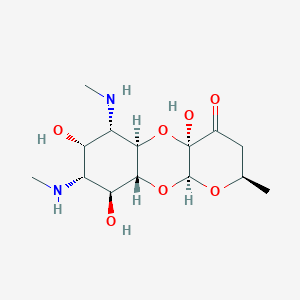

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFWWIHTNXNPBV-WXKVUWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21736-83-4 (di-hydrochloride, anhydrous), 22189-32-8 (di-hydrochloride, pentahydrate) | |

| Record name | Spectinomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001695778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023592 | |

| Record name | Spectinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spectinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Easily soluble in cold water, 1.50e+02 g/L | |

| Record name | Spectinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spectinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Spectinomycin is an inhibitor of protein synthesis in the bacterial cell; the site of action is the 30S ribosomal subunit. It is bactericidal in its action. | |

| Record name | Spectinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1695-77-8, 21736-83-4, 22189-32-8 | |

| Record name | Spectinomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1695-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spectinomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001695778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spectinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spectinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spectinomycin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spectinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPECTINOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93AKI1U6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spectinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.